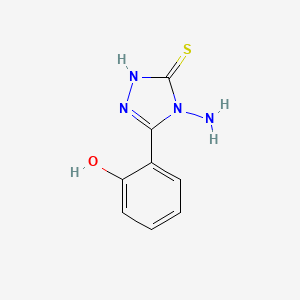![molecular formula C12H8OSi B14705094 6H-Dibenz[c,e][1,2]oxasilin CAS No. 21426-53-9](/img/structure/B14705094.png)
6H-Dibenz[c,e][1,2]oxasilin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Dibenz[c,e][1,2]oxasilin is an organosilicon compound with the molecular formula C₁₂H₁₀OSi It is characterized by a fused ring structure that includes both benzene and oxasilin rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenz[c,e][1,2]oxasilin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dibenzylsilane derivative with an oxidizing agent to form the oxasilin ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
6H-Dibenz[c,e][1,2]oxasilin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
6H-Dibenz[c,e][1,2]oxasilin has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 6H-Dibenz[c,e][1,2]oxasilin exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. These interactions can lead to changes in cellular functions, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
6H-Dibenz[c,e][1,2]oxasiline: Similar structure but with different substituents.
Dibenzoxasilane: Another related compound with variations in the ring structure.
Siloxane derivatives: Compounds with similar silicon-oxygen bonds but different overall structures.
Uniqueness
6H-Dibenz[c,e][1,2]oxasilin is unique due to its specific ring structure and the presence of both silicon and oxygen atoms within the ring. This combination imparts distinct chemical properties, making it valuable for specialized applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
21426-53-9 |
|---|---|
Fórmula molecular |
C12H8OSi |
Peso molecular |
196.28 g/mol |
InChI |
InChI=1S/C12H8OSi/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13-11/h1-8H |
Clave InChI |
POQNDRYVENJAEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3[Si]O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




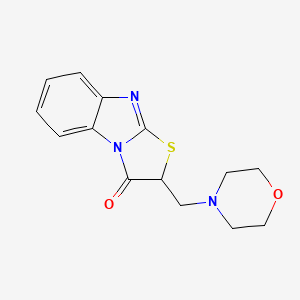

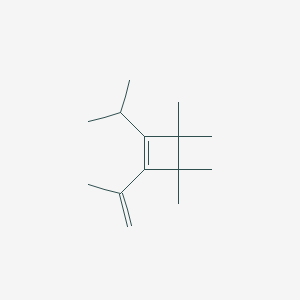


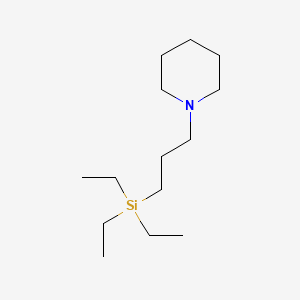
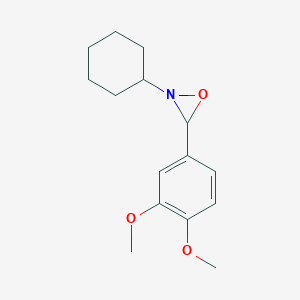
![Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis-](/img/structure/B14705058.png)
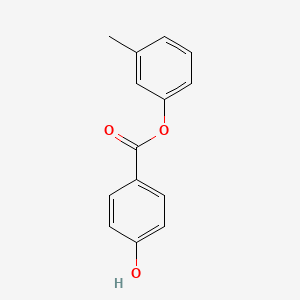

![1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14705086.png)
